molecular formula C16H13NNaO3S B074066 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt CAS No. 1445-19-8

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt

Cat. No.: B074066
CAS No.: 1445-19-8
M. Wt: 322.3 g/mol
InChI Key: XSSOPENHXIOIEM-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt is a useful research compound. Its molecular formula is C16H13NNaO3S and its molecular weight is 322.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research has demonstrated the utility of related naphthalenesulfonic acid derivatives in synthesizing complex compounds. For instance, copper(II), nickel(II), and cobalt(II) complexes were prepared using azo-linked Schiff base ligands derived from the reaction of benzenediazonium chloride with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt under alkaline conditions. These complexes were characterized to study their structure and properties, highlighting the application of such compounds in coordination chemistry and potentially in catalysis or material science (Tunçel & Serin, 2005).

Development of Fluorescent Probes

Another significant application is in the development of fluorescent probes. A novel water-soluble fluorescent probe was synthesized for the determination of methylamine, showcasing the compound's relevance in analytical chemistry. This probe, developed by reacting cyanuric chloride with a naphthalenedisulfonic acid derivative, exhibits high sensitivity and selectivity, important for environmental monitoring and biochemical analyses (Gu, Ma, & Liang, 2001).

Environmental Monitoring and Wastewater Treatment

The compound and its derivatives have been explored for environmental applications, such as monitoring and treating wastewater. For example, research has focused on improving the degradation and mineralization of sulfonated aromatic compounds in aqueous solutions, including naphthalenesulfonic acid derivatives. Techniques like Co60 irradiation have been investigated for their effectiveness in breaking down these recalcitrant pollutants, highlighting the potential for such compounds in environmental remediation (Alkhuraiji, 2019).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of 1-Naphthalenesulfonic acid, 8-(phenylamino)-, monosodium salt, also known as 1,8-Phenylacidsodiumsalt, is proteins with hydrophobic pockets . The compound has a propensity to bind to these pockets, making it a useful tool in studying biological systems .

Mode of Action

The compound interacts with its targets through a non-specific binding mechanism . It anchors to cationic side chains of proteins via its sulfonate moiety and additionally binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core . This interaction results in changes in the protein structure and function.

Biochemical Pathways

Due to its ability to bind to hydrophobic pockets of proteins, it is likely that it influences multiple pathways, particularly those involving protein folding and function .

Result of Action

The binding of 1,8-Phenylacidsodiumsalt to proteins can result in changes in protein conformation and function . This can have various downstream effects at the molecular and cellular level, depending on the specific protein and biological system involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1,8-Phenylacidsodiumsalt. For example, the compound’s fluorescent nature is environmentally sensitive , suggesting that changes in the local environment can affect its fluorescence properties and, potentially, its interaction with protein targets.

Properties

CAS No.

1445-19-8

Molecular Formula

C16H13NNaO3S

Molecular Weight

322.3 g/mol

IUPAC Name

sodium;8-anilinonaphthalene-1-sulfonate

InChI

InChI=1S/C16H13NO3S.Na/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);

InChI Key

XSSOPENHXIOIEM-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+]

SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O.[Na]

1445-19-8

Related CAS

82-76-8 (Parent)

Origin of Product

United States

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